

Unraveling the Crystal Structure of Mercury Sodium Phosphate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of mercury sodium phosphate (HgNaPO₄). The following sections detail the crystallographic data, experimental protocols for its synthesis and analysis, and a visual representation of the experimental workflow. This information is crucial for understanding the material's fundamental properties and exploring its potential applications.

Crystallographic Data Summary

The crystal structure of mercury sodium phosphate has been determined to be orthorhombic. [1] The key crystallographic and atomic positional data are summarized in the tables below, derived from a full-matrix least-squares refinement of X-ray diffraction data.[1]

Table 1: Crystal Data and Structure Refinement for HgNaPO₄



Parameter	Value
Crystal System	Orthorhombic
Space Group	Cmcm
Unit Cell Dimensions	a = 5.883 (1) Å
b = 9.401 (3) Å	
c = 6.448 (1) Å	
Volume	356.5 (2) Å ³
Z	4
Refinement Method	Full-matrix least-squares
R-factor	0.054
Number of Reflections	722

Table 2: Atomic Coordinates and Equivalent Isotropic

Displacement Parameters for HgNaPO₄

Atom	Wyckoff position	х	у	Z	Beq (Ų)
Hg	4(c)	0	0.4079 (1)	1/4	1.14 (1)
Na	4(b)	0	1/2	0	1.39 (5)
Р	4(a)	0	0	0	0.69 (4)
O(1)	8(f)	0	0.0931 (7)	0.211 (1)	1.13 (8)
O(2)	8(g)	0.250 (1)	0.871 (1)	1/4	1.05 (8)

Table 3: Selected Bond Lengths and Angles in HgNaPO₄



Bond	Length (Å)	Angle	Angle (°)
P-O(1)	1.554 (7)	O(1)-P-O(1)	108.0 (4)
P-O(2)	1.539 (7)	O(1)-P-O(2)	109.9 (3)
Mean P-O	1.546	O(2)-P-O(2)	110.1 (5)
Hg-O(1)	2.084 (7)	O(1)-Hg-O(1)	151.6 (2)
Hg-O(2)	2.559 (7)	O(2)-Hg-O(2)	70.3 (2)
Mean Hg-O	2.321		
Na-O(1)	2.358 (8)	_	
Na-O(2)	2.406 (7)	_	
Mean Na-O	2.390	_	

Experimental Protocols

The synthesis and structural analysis of mercury sodium phosphate single crystals were conducted following specific methodologies.

Synthesis of HgNaPO₄ Single Crystals

Single crystals of HgNaPO4 were prepared via a hydrothermal reaction.[1]

Materials:

- Mercury(II) nitrate (Hg(NO₃)₂)
- Disodium hydrogen phosphate (Na₂HPO₄)
- Sodium hydroxide (NaOH) solution

Procedure:

 A mixture of mercury(II) nitrate, disodium hydrogen phosphate, and a sodium hydroxide solution was prepared.



- The initial pH of the solution was adjusted to a range of 6-8.
- The mixture was sealed in a suitable hydrothermal reaction vessel.
- The vessel was heated to and maintained at a temperature of 473 K for a period of two weeks.[1]
- After the reaction period, the vessel was cooled, and colorless, transparent, hexagonal prism-shaped crystals of HgNaPO₄ were harvested.

X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction.

Instrumentation:

A four-circle single-crystal X-ray diffractometer.

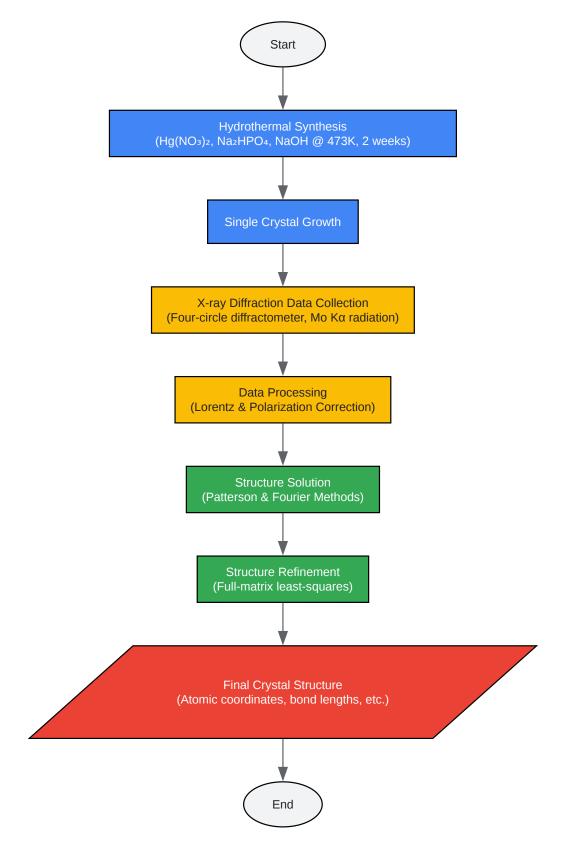
Procedure:

- A suitable single crystal of HgNaPO₄ was selected and mounted on the goniometer head of the diffractometer.
- The crystal was irradiated with Mo K α radiation ($\lambda = 0.7107$ Å).
- Intensity data were collected over a hemisphere of the reciprocal space.
- The collected reflection data were then corrected for Lorentz and polarization effects.
- The structure was solved using Patterson and Fourier methods.
- A full-matrix least-squares refinement was performed to refine the atomic positions and thermal parameters, which converged to a final R-factor of 0.054 for 722 independent reflections.[1]

Visualizations

The following diagram illustrates the experimental workflow for the crystal structure analysis of mercury sodium phosphate.





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Experimental workflow for HgNaPO₄ crystal structure analysis.



Structural Insights

The structure of HgNaPO₄ is analogous to that of olivine, with some key differences in the arrangement of the PO₄ tetrahedra.[1] The phosphate tetrahedron is nearly regular.[1] The mercury atom is coordinated to four oxygen atoms, forming a significantly distorted HgO₄ tetrahedron.[1] The Hg-O(1) bond length of 2.084 Å is notably short, indicating a covalent character.[1] The sodium atom is octahedrally coordinated by six oxygen atoms, and these NaO₆ octahedra share edges to form ribbons along the[1] direction.[1]

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References

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